Specific Scientific Field: This compound has been studied in the field of Cancer Research .
Summary of the Application: The bicyclo [3.3.1]nonane moiety, which includes “1-Hydroxy-2-methylbicyclo[3.3.1]nonan-3-one”, is predominant in many biologically active natural products. Many derivatives of bicyclo [3.3.1]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities .
Specific Scientific Field: This compound has been studied in the field of Organic Synthesis .
Summary of the Application: Synthetically attractive 3-azabicyclo [3.3.1]nonane derivatives are readily synthesized directly from aromatic ketones, paraformaldehyde and dimethylamine via a novel one-pot tandem Mannich annulation .
Methods of Application or Experimental Procedures: The research involves a novel one-pot tandem Mannich annulation using aromatic ketones, paraformaldehyde and dimethylamine .
Results or Outcomes: This is the first example of aromatic ketones used as a practical precursor to obtain 3-azabicyclo [3.3.1]nonane in good yields (up to 83%) .
Specific Scientific Field: This compound has been studied in the field of Crystallography .
Summary of the Application: The hydrogen bonds in the starting bicyclononane diene diol rac - 1, and the weaker hydrogen bonds in the dienone rac - 2, and the bromo and nitrile derivatives, rac - 3, rac - 4 and (+)- 4, respectively, were found significant for the overall structure .
Methods of Application or Experimental Procedures: The research involves the study of the hydrogen bonds in the starting bicyclononane diene diol rac - 1, and the weaker hydrogen bonds in the dienone rac - 2, and the bromo and nitrile derivatives, rac - 3, rac - 4 and (+)- 4 .
Results or Outcomes: The results indicate that the hydrogen bonds in these compounds were found significant for the overall structure .
Specific Scientific Field: This compound has been studied in the field of Asymmetric Catalysis .
Summary of the Application: Many derivatives of bicyclo [3.3.1]nonane are attractive to researchers for use in asymmetric catalysis .
Specific Scientific Field: This compound has been studied in the field of Ion Receptors .
Summary of the Application: Many derivatives of bicyclo [3.3.1]nonane are attractive to researchers for their successful applications as ion receptors .
1-Hydroxy-2-methylbicyclo[3.3.1]nonan-3-one is a bicyclic organic compound characterized by a bicyclo[3.3.1] nonane framework with a hydroxyl group at the 1-position and a carbonyl group at the 3-position. Its molecular formula is and it features a unique structure that contributes to its chemical properties and potential biological activities. The compound is of interest in organic synthesis and medicinal chemistry due to its potential applications in drug development and material science.
Research indicates that compounds related to bicyclo[3.3.1]nonane structures exhibit various biological activities, including:
Synthesis of 1-hydroxy-2-methylbicyclo[3.3.1]nonan-3-one can be achieved through several methods:
The unique structure of 1-hydroxy-2-methylbicyclo[3.3.1]nonan-3-one lends itself to various applications:
Studies examining the interactions of 1-hydroxy-2-methylbicyclo[3.3.1]nonan-3-one with biological targets are essential for understanding its mechanism of action and therapeutic potential:
Several compounds share structural similarities with 1-hydroxy-2-methylbicyclo[3.3.1]nonan-3-one, including:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 9-Aza-bicyclo[3.3.1]nonan-3-one | Aza-bicyclic | Contains nitrogen in the bicyclic framework |
| 2-Methylbicyclo[2.2.1]heptan-2-one | Bicyclic | Different ring size; potential for different reactivity |
| 4-Hydroxybicyclo[4.4.0]decane | Bicyclic | Larger ring structure; differing physical properties |
| Bicyclo[5.4.0]undecane | Bicyclic | Larger bicyclic system; distinct chemical behavior |
These compounds illustrate variations in ring size and functional groups that affect their chemical reactivity and biological activity, highlighting the uniqueness of 1-hydroxy-2-methylbicyclo[3.3.1]nonan-3-one within this class.